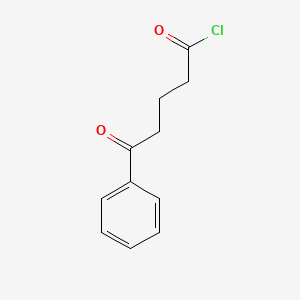

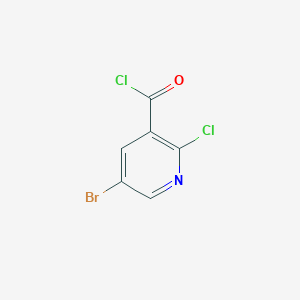

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene” is a chemical compound . Unfortunately, there is no detailed description available for this compound in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is mentioned as 247.24800 .Aplicaciones Científicas De Investigación

Sensing Applications

- Selective Sensors for Explosives : Compounds incorporating Pt-ethynyl functionality demonstrate selective sensing capabilities for picric acid, a common explosive component. The selectivity and sensitivity of these sensors are attributed to their extended π-conjugation and luminescence properties, making them promising for detecting explosives at ppb levels (Samanta & Mukherjee, 2013).

- Luminescence Sensing of Metal Ions and Nitroaromatic Compounds : Lanthanide metal–organic frameworks based on a triazole-containing tricarboxylic acid ligand synthesized through copper-catalyzed azide alkyne cycloaddition reaction exhibit selective detection capabilities for 4-nitrophenol and Fe3+ ions over other compounds, highlighting the potential for specific sensing applications (Wang et al., 2016).

Photochemistry and Polymer Chemistry

- Photoelectric Properties : Ethynyl-based conjugated oligo-phenylene-ethynylenes with terminal amine show favorable optical properties, including significant fluorescence intensity even at very low concentrations. Their redox activity and the ability to form colored polymorized films highlight their potential in photoelectric applications (Zhang You-yu, 2009).

- Aggregation-Induced Emission (AIE) : Tetraphenylethene-containing diynes exhibit AIE, where their non-emissive solutions become highly fluorescent upon aggregation. This phenomenon, combined with the ability for UV-induced cross-linking and explosive detection capabilities, showcases their versatility in materials science (Hu et al., 2012).

Electronic and Structural Investigations

- Delocalization of Electron Density : The photochemistry of certain phenylene-ethynylene compounds involves rapid formation of radicals with delocalized electron density, providing insights into the structural changes and properties of these compounds under photoexcitation (Polyansky et al., 2005).

- Structural Adaptability in Nanowires : The ability of biaxially derivatized benzene cores with ethynyl-biphenyls to form conjugated 1D nanowires through rotatable ethynyls demonstrates significant electronic communications and adaptability, essential for applications in nanotechnology (Lee et al., 2014).

Propiedades

IUPAC Name |

1-ethynyl-4-[2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO2/c1-2-19-3-5-20(6-4-19)7-8-21-9-11-22(12-10-21)13-14-23-15-17-24(18-16-23)25(26)27/h1,3-6,9-12,15-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQJHGIWALAWCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477418 |

Source

|

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

CAS RN |

377776-32-4 |

Source

|

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)